Hydroxy Cerivastatin Sodium Salt

Description

Contextualizing Hydroxy Cerivastatin (B1668405) Sodium Salt within HMG-CoA Reductase Inhibitor Research

Hydroxy Cerivastatin Sodium Salt is intrinsically linked to the class of drugs known as HMG-CoA reductase inhibitors, or statins. These agents are designed to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a critical rate-limiting step in the biosynthesis of cholesterol in the liver. drugbank.com By blocking this enzyme, statins effectively lower total and LDL cholesterol levels in the blood.

Derivation and Classification as a Cerivastatin Metabolite (M-23)

This compound is also known by its metabolite designation, M-23. nih.gov It is one of the two primary active metabolites of Cerivastatin, the other being the M-1 metabolite. nih.gov The formation of this compound occurs in the liver through a process of biotransformation.

Significance of this compound as a Research Probe

The availability of this compound as a distinct chemical entity has made it a valuable research probe, particularly in the study of drug metabolism mediated by the CYP2C8 enzyme. By using this metabolite in in vitro experiments, researchers can investigate the specific activity and characteristics of CYP2C8 without the confounding influence of the parent compound or other metabolic pathways.

For instance, studies have utilized this compound to explore the impact of genetic variations (polymorphisms) within the CYP2C8 gene on the metabolism of Cerivastatin. nih.gov Such research is critical for understanding why individuals may respond differently to the parent drug, and it can help to elucidate the mechanisms behind drug-drug interactions. The formation of the M-23 metabolite is a direct measure of CYP2C8 activity, making it an excellent biomarker for studying this important drug-metabolizing enzyme. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Alternate Name | M-23 Metabolite |

| CAS Number | 189060-31-9 |

| Molecular Formula | C₂₆H₃₃FNNaO₆ |

| Molecular Weight | 497.53 g/mol |

Comparative Inhibitory Activity of Cerivastatin and its Metabolites

| Compound | IC50 for HMG-CoA Reductase Inhibition (M) |

| Cerivastatin Sodium | 1.0 x 10⁻⁹ |

| This compound (M-23) | 1.0 - 1.2 x 10⁻⁹ |

| M-1 Metabolite | Slightly less active than Cerivastatin |

Data sourced from a preclinical review of Cerivastatin Sodium. nih.gov

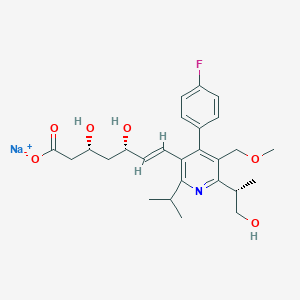

Structure

3D Structure of Parent

Properties

CAS No. |

189060-31-9 |

|---|---|

Molecular Formula |

C26H34FNNaO6 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |

InChI Key |

TUYBKPRGKCUDGR-ZZDRRHRHSA-N |

SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Isomeric SMILES |

C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |

Synonyms |

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Characterization for Research Applications

Methodologies for Chemical Synthesis of Hydroxy Cerivastatin (B1668405) Sodium Salt

The synthesis of Hydroxy Cerivastatin Sodium Salt is a multi-step process that builds upon the established synthetic routes for its parent compound, Cerivastatin. Cerivastatin is a fully synthetic drug, which allows for precise chemical modifications to produce its metabolites. wikipedia.orgmedchemexpress.comnih.gov

The total synthesis of statins like Cerivastatin typically involves the coupling of two key fragments: a chiral side chain and a heterocyclic core.

Chiral Side Chain: The synthesis often begins with a chiral precursor to establish the correct stereochemistry of the dihydroxyheptenoate side chain, which is critical for its activity. A common chiral building block used in statin synthesis is ethyl (R)-4-cyano-3-hydroxybutyrate. mdpi.com This precursor undergoes a series of reactions to construct the full side chain with its characteristic (3R, 5S) stereochemistry.

Heterocyclic Core: The core of Cerivastatin is a substituted pyridine (B92270) ring: 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridine. The synthesis of this complex core involves multi-step organic reactions to assemble the substituted pyridine structure.

The final step in the synthesis of the parent acid involves coupling the fully formed side chain with the heterocyclic core. To synthesize Hydroxy Cerivastatin specifically, this route would be modified either by starting with a pre-hydroxylated precursor for the heterocyclic core or by introducing the hydroxyl group in a later step.

The defining feature of Hydroxy Cerivastatin is the presence of a hydroxyl group on the pyridine moiety. This modification is a primary metabolic transformation of Cerivastatin in vivo, catalyzed by the cytochrome P450 enzyme CYP2C8. wikipedia.orgnih.gov

In a laboratory setting, the targeted synthesis of Hydroxy Cerivastatin requires a specific hydroxylation reaction. This key step involves the introduction of a hydroxyl group at one of the methyl groups of the 6'-isopropyl substituent on the pyridine ring. wikipedia.org This transformation converts Cerivastatin into its M-23 metabolite. The reaction must be highly regioselective to target the correct position and avoid unwanted side reactions on the complex molecule.

The final step in preparing the compound for research use is the formation of the sodium salt. The parent compound, (3R,5S,6E)-7-[4-(4-fluorophenyl)-2,6-diisopropyl-5-(hydroxymethyl-6'-isopropyl)pyridin-3-yl]-3,5-dihydroxy-6-heptenoic acid, is a carboxylic acid.

The sodium salt is typically prepared by reacting the purified hydroxy acid form with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium 2-ethylhexanoate, in a suitable solvent system. nih.govgoogle.com The resulting this compound often precipitates from the solution and can be isolated as a solid. google.com

This conversion to a sodium salt offers several advantages for research applications:

Improved Stability: Salts are often more crystalline and stable than their free acid counterparts, which is crucial for long-term storage and use as an analytical standard.

Enhanced Solubility: The sodium salt form generally exhibits improved solubility in aqueous buffers and polar solvents, which facilitates its use in in-vitro assays and analytical procedures. selleckchem.com

Ease of Handling: A stable, crystalline powder is easier to accurately weigh and handle compared to a potentially oily or amorphous free acid. google.com

Spectroscopic and Chromatographic Techniques for Structural Elucidation

A combination of chromatographic separation and spectroscopic detection is essential for the unambiguous identification and quantitation of this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for this purpose. nih.gov

A validated LC-MS/MS method allows for the separation of Hydroxy Cerivastatin (M-23) from the parent drug and other metabolites. nih.gov The separated compounds are then ionized, typically using positive ion electrospray ionization (ESI), and detected by the mass spectrometer. The high specificity of MS/MS allows for precise identification based on the mass-to-charge ratio (m/z) of the molecule. nih.govnih.gov

Table 1: Mass Spectrometric Data for Hydroxy Cerivastatin (M-23)

| Analyte | Ionization Mode | Detected Ion | Mass-to-Charge Ratio (m/z) |

|---|---|---|---|

| Hydroxy Cerivastatin (M-23) | ESI Positive | [M+H]⁺ | 476.2 |

Data sourced from a study on Cerivastatin metabolism. nih.gov

Other spectroscopic techniques are also vital for full structural confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the position of the hydroxyl group on the isopropyl substituent.

Infrared (IR) spectroscopy helps to identify functional groups present in the molecule, such as hydroxyl (O-H) and carbonyl (C=O) groups.

Polymorphism and Solid-State Characterization of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or an amorphous state. nih.gov These different forms can have distinct physical properties. While specific studies on the polymorphism of this compound are not widely published, extensive research on the parent compound, Cerivastatin Sodium, provides a strong precedent.

Research has identified numerous crystalline forms of Cerivastatin Sodium, highlighting the compound's complex solid-state behavior. google.com These polymorphs are typically identified and characterized using techniques such as:

Powder X-ray Diffraction (PXRD): Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph. nih.gov

Differential Scanning Calorimetry (DSC): This technique measures thermal events, such as melting points and enthalpies of fusion, which are characteristic of a particular crystalline form. google.com

Karl Fischer Titration: Used to determine the water content, which can indicate whether the form is an anhydrate or a hydrate. google.com

It is highly probable that this compound also exhibits polymorphism. The characterization of its potential crystalline and amorphous forms would be critical for ensuring the reproducibility of research results, as different forms could affect solubility and stability.

Table 2: Characterization Data for Selected Polymorphs of Cerivastatin Sodium

| Polymorphic Form | Preparation Method | Water Content | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|---|---|

| Form A1 | Storage of Form X over saturated Mg(NO₃)₂ solution at 43°C | ~3.0% | 124 | ~41 |

| Form A2 | Dried product from specific synthesis route | Not Specified | 104 | ~39 |

| Form C | Equilibration of Form X at 90% relative humidity | ~15.6% | Not Specified | Not Specified |

Data is for the parent compound, Cerivastatin Sodium, and is illustrative of the types of polymorphic characterization performed. Sourced from patent literature. google.com

Molecular and Cellular Mechanisms of Action in Preclinical Systems

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) Reductase

Hydroxy Cerivastatin (B1668405) Sodium Salt functions as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. nih.gov Its inhibitory activity is comparable to that of its parent compound, cerivastatin. nih.gov

Binding Site Interactions and Enzyme-Inhibitor Complex Stabilization

The binding of statins, including cerivastatin and by extension its active metabolites, to HMG-CoA reductase is a well-studied interaction. The crystal structure of the catalytic portion of human HMG-CoA reductase complexed with cerivastatin reveals that the inhibitor occupies a part of the HMG-CoA binding site, thereby physically blocking the substrate's access to the active site. rcsb.org This binding induces a conformational change in the enzyme. nih.gov The dihydroxyheptanoic acid moiety, a common feature of statins, mimics the structure of the natural substrate, HMG-CoA, allowing it to fit into the enzyme's active site. researchgate.net

The stabilization of the enzyme-inhibitor complex is achieved through a network of interactions. While specific thermodynamic data for Hydroxy Cerivastatin Sodium Salt is not extensively detailed, studies on cerivastatin indicate that both enthalpy and entropy changes contribute to the high binding affinity. johnshopkins.edu These interactions likely involve hydrogen bonds and van der Waals forces between the inhibitor and the amino acid residues within the active site of HMG-CoA reductase. johnshopkins.edu The flexibility of certain residues near the carboxyl terminus of the enzyme is crucial, as their movement prevents steric hindrance and accommodates the binding of the statin molecule. rcsb.org

Modulation of Mevalonate Pathway Flux

By competitively inhibiting HMG-CoA reductase, this compound directly curtails the conversion of HMG-CoA to mevalonic acid. nih.gov This action effectively reduces the downstream flux of the entire mevalonate pathway. The consequence is a diminished synthesis of not only cholesterol but also a range of essential non-sterol isoprenoid compounds. nih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for various cellular processes, including the post-translational modification of signaling proteins. nih.gov The reduction in mevalonate and its derivatives serves as the primary mechanism by which this compound exerts its influence on cellular lipid homeostasis and beyond.

Effects on Cholesterol Biosynthesis Pathways in Cellular Models

The inhibitory action of this compound on HMG-CoA reductase has been demonstrated to have significant effects on cholesterol synthesis in various cellular models, most notably in hepatocyte cell lines.

Impact on Lipid Metabolism Regulation in Research Models

The reduction in intracellular cholesterol levels triggered by this compound initiates a cascade of regulatory responses aimed at restoring cholesterol homeostasis. A key consequence is the upregulation of the synthesis of low-density lipoprotein (LDL) receptors in hepatic cells. drugbank.com This, in turn, enhances the clearance of LDL-cholesterol from the circulation. While direct studies on biliary lipid metabolism with this compound are limited, research on cerivastatin sodium in patients with hypercholesterolemia showed no significant adverse changes in the molar percentage composition of biliary lipids, including cholesterol, phospholipids, and total bile acids. nih.gov

Non-Cholesterol-Related Molecular Mechanisms

The inhibition of the mevalonate pathway by this compound extends beyond cholesterol reduction, leading to a range of "pleiotropic" effects. These are primarily attributed to the depletion of isoprenoid intermediates. nih.gov

Research has shown that cerivastatin can exert anti-inflammatory effects independent of its cholesterol-lowering properties. In a mouse model of vascular injury, cerivastatin was found to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov Furthermore, cerivastatin has been demonstrated to improve endothelial function. This is achieved, at least in part, by increasing the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide. nih.govnih.govahajournals.org This effect is thought to be mediated by the inhibition of isoprenoid synthesis, specifically GGPP, which is required for the membrane localization and function of small GTP-binding proteins like RhoA that can negatively regulate eNOS expression. nih.govnih.gov

Influence on Isoprenoid Biosynthesis and Protein Prenylation

The inhibition of HMG-CoA reductase by Cerivastatin and its metabolites directly curtails the synthesis of mevalonate, a critical precursor for cholesterol and a variety of non-sterol isoprenoids. nih.gov Isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential lipid attachments for the post-translational modification of a wide range of proteins, a process known as prenylation. nih.govnih.gov

This process is vital for the proper subcellular localization and biological function of these proteins. nih.gov By depleting the cellular pool of FPP and GGPP, this compound effectively disrupts the prenylation of key signaling proteins. This disruption is considered a cornerstone of the compound's pleiotropic (non-lipid-related) effects. nih.govnih.gov The importance of this pathway is highlighted by in vitro experiments where the effects of Cerivastatin were reversed by the addition of mevalonate, FPP, or GGPP, confirming the specific role of isoprenoid depletion. nih.govnih.gov

Modulation of Small G-Protein Signaling (e.g., Ras, Rho) in Cellular Contexts

A major consequence of inhibiting isoprenoid biosynthesis is the functional impairment of small guanosine (B1672433) triphosphatases (GTPases), such as those belonging to the Ras and Rho families. nih.gov These proteins act as molecular switches in a multitude of cellular signaling pathways that govern cell proliferation, migration, differentiation, and survival. nih.gov For their function, they require prenylation (farnesylation for Ras, geranylgeranylation for Rho) to anchor to the cell membrane, where they are activated and can interact with their downstream effectors. nih.gov

In preclinical cellular models, Cerivastatin has been shown to prevent the membrane translocation of Ras and Rho proteins, effectively holding them in an inactive state in the cytosol. nih.gov For instance, in studies with highly invasive breast cancer cells, Cerivastatin treatment led to the delocalization of RhoA from the cell membrane. nih.govmedchemexpress.com This inactivation of RhoA signaling was shown to be the primary mechanism behind the observed anti-proliferative and anti-invasive effects. nih.gov The effects of Cerivastatin could be reversed by the addition of GGPP (the substrate for Rho prenylation) but not FPP (the substrate for Ras prenylation), underscoring the critical role of the Rho signaling pathway in these specific cellular responses. nih.gov

Effects on Arterial Myocyte Proliferation and Migration in In Vitro Models

The proliferation and migration of arterial smooth muscle cells (SMCs) are key events in the development of atherosclerosis and in-stent restenosis. nih.govnih.gov Preclinical in vitro studies have demonstrated that Cerivastatin is a potent inhibitor of these processes. nih.govnih.gov

In cultured rat and human arterial SMCs, Cerivastatin inhibited both cell proliferation and migration in a dose-dependent manner. nih.govnih.gov This effect is directly linked to the inhibition of the mevalonate pathway and the subsequent disruption of small G-protein signaling. The addition of mevalonate completely prevented the inhibitory effects of Cerivastatin on SMC proliferation and migration, while the addition of the isoprenoids farnesol (B120207) and geranylgeraniol (B1671449) provided partial prevention. nih.gov This confirms that the effects are mediated through the depletion of isoprenoids necessary for protein prenylation, likely involving proteins like Rho. nih.gov By inhibiting RhoA activation, Cerivastatin disrupts the organization of the actin cytoskeleton and the formation of focal adhesions, which are essential for cell movement and division. nih.gov

Notably, Cerivastatin was found to be more potent in inhibiting SMC proliferation and migration compared to other statins in head-to-head in vitro studies. nih.govnih.gov It demonstrated significant inhibitory effects at very low concentrations, highlighting its high potency at the cellular level. nih.gov

Inhibitory Effects of Cerivastatin on Arterial Myocytes In Vitro

The table below summarizes the findings from a study investigating the inhibitory concentration (IC₅₀) of Cerivastatin on the proliferation and migration of rat arterial smooth muscle cells.

| Cellular Process | Test System | IC₅₀ Value (µM) | Source |

| Proliferation | Rat Arterial Smooth Muscle Cells | 0.5 | nih.gov |

| Migration | Rat Arterial Smooth Muscle Cells | 2.7 | nih.gov |

Enzymatic and Metabolic Pathways: in Vitro and Preclinical Perspectives

Biotransformation Pathways and Metabolite Identification (M-1, M-23, M-24)

The biotransformation of cerivastatin (B1668405) in humans primarily occurs through two main oxidative pathways, leading to the formation of two major metabolites, M-1 and M-23. nih.govnih.gov

Demethylation: One pathway involves the demethylation of the benzylic methyl ether group, resulting in the formation of metabolite M-1 (desmethyl-cerivastatin). nih.govnih.gov

Hydroxylation: The second major pathway is the stereoselective hydroxylation of a methyl group on the 6'-isopropyl substituent, which produces metabolite M-23 (hydroxy-cerivastatin). nih.govnih.gov

A third, minor metabolite, M-24 (desmethyl hydroxy cerivastatin), is formed through a combination of both demethylation and hydroxylation. nih.govnih.gov However, M-24 is typically not detectable in plasma. nih.gov All three metabolites, M-1, M-23, and M-24, are active inhibitors of HMG-CoA reductase, with a potency similar to the parent drug, cerivastatin. nih.gov

Cytochrome P450 (CYP) Mediated Metabolism

The oxidative metabolism of cerivastatin is predominantly carried out by the cytochrome P450 (CYP) enzyme system.

Role of CYP2C8 and CYP3A4 in Oxidative Metabolism

Both CYP2C8 and CYP3A4 are the principal enzymes responsible for the metabolism of cerivastatin. nih.govbibalex.orgnih.gov

CYP2C8: This enzyme is a major contributor to the formation of both M-1 and M-23. nih.govnih.gov It is estimated that CYP2C8 is responsible for up to 60% of cerivastatin's oxidation. nih.gov

CYP3A4: This enzyme also plays a significant role, primarily in the formation of the M-1 metabolite. nih.govnih.gov It is thought to contribute to about 40% of the oxidative metabolism of cerivastatin. nih.gov

The involvement of two distinct CYP isoforms in its metabolism was initially thought to make cerivastatin less susceptible to drug-drug interactions resulting from the inhibition of a single CYP enzyme. nih.govnih.gov

Kinetic Characterization of Metabolic Reactions in Recombinant Enzyme Systems

Studies using recombinant enzyme systems have provided insights into the kinetics of cerivastatin metabolism. For instance, research on various CYP2C8 genetic variants expressed in E. coli demonstrated single enzyme kinetics for the formation of both M-1 and M-23 metabolites. nih.gov These studies allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are crucial for understanding the efficiency of metabolic clearance (Clint = Vmax / Km). nih.gov

Impact of Genetic Variants of CYP Enzymes on In Vitro Metabolism

Genetic variations within the CYP enzymes, particularly CYP2C8, can significantly alter the metabolism of cerivastatin. nih.govnih.gov Studies have identified several novel single nucleotide polymorphisms (SNPs) in the CYP2C8 gene in patients who experienced rhabdomyolysis after taking cerivastatin. nih.gov

Some of these genetic variants have been shown to lead to a "gain of function," resulting in a significantly increased metabolic clearance of cerivastatin. nih.gov For example, heterologously expressed CYP2C8.3 and CYP2C8.4 variants showed up to a six-fold increase in cerivastatin metabolic clearance compared to the wild-type enzyme. nih.govnih.gov Similarly, human liver microsomes containing the CYP2C83 and CYP2C84 alleles exhibited a 2- to 14-fold increase in the intrinsic clearance of cerivastatin. nih.gov This altered metabolism due to genetic polymorphisms can influence the pharmacokinetic profile of the drug and may contribute to an individual's susceptibility to myotoxicity. nih.govnih.gov

Glucuronidation and Other Conjugation Pathways

In addition to oxidative metabolism by CYP enzymes, cerivastatin can also undergo glucuronidation. nih.govmdpi.com This process, facilitated by UDP-glucuronosyltransferases (UGTs), involves the formation of a cerivastatin acyl glucuronide (Cer-G2). mdpi.com This glucuronide can then be converted to a lactone metabolite (Cer-L). mdpi.com While glucuronidation represents an alternative metabolic pathway, it is generally considered a minor route for cerivastatin clearance. nih.govnih.gov The rate of glucuronidation is approximately ten times lower than that of CYP-mediated oxidation of the free acid form of the drug. nih.gov

Comparative In Vitro Metabolic Stability Across Species Homogenates

No specific data was found in the search results to populate a comparative table for in vitro metabolic stability across different species homogenates.

Pharmacological Characterization in Preclinical Models

Comparative Potency Studies of HMG-CoA Reductase Inhibition

The primary mechanism of action of Hydroxy Cerivastatin (B1668405) Sodium Salt is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

In Vitro Enzyme Inhibition Kinetics (e.g., K_i values)

In vitro studies have demonstrated that the hydroxylated metabolites of cerivastatin, specifically M23 and M24, are highly potent inhibitors of HMG-CoA reductase. Research has shown that these human-specific metabolites inhibit the HMG-CoA reductase isolated from rat liver with a potency comparable to the parent compound, cerivastatin sodium. The IC50 values for M23 and M24 have been reported to be in the range of 1.0-1.2 x 10-9 M, which is similar to that of cerivastatin nih.gov. The inhibitory constant (Ki) for cerivastatin sodium has been established at 1.3 x 10-9 M nih.gov. Given that the metabolites exhibit similar potency, their Ki values are expected to be in a comparable nanomolar range, indicating a very high affinity for the enzyme.

Table 1: In Vitro HMG-CoA Reductase Inhibition

| Compound | IC50 (M) |

|---|---|

| Hydroxy Cerivastatin (M23/M24) | 1.0-1.2 x 10-9 |

| Cerivastatin Sodium | ~1.0 x 10-9 |

| Lovastatin | 150 x 10-9 |

Relative Inhibitory Activity Compared to Other Statins in Cellular Assays

While direct comparative studies in cellular assays focusing solely on Hydroxy Cerivastatin Sodium Salt (M23/M24) against a wide array of other statins are limited, the available data on the parent compound, cerivastatin, provides strong context for the potency of its active metabolites. Cerivastatin itself has been shown to be a more potent inhibitor of cholesterol synthesis in cellular assays compared to other statins like lovastatin, simvastatin, and pravastatin (B1207561) wikipedia.org. Given that the hydroxylated metabolites M23 and M24 exhibit inhibitory activity comparable to cerivastatin, it is inferred that they are also significantly more potent than many other statins in cellular systems. The IC50 value for cerivastatin in inhibiting cholesterol synthesis in the human hepatoma cell line HepG2 was found to be 1.0 x 10-9 M, a potency that is mirrored by its active metabolites nih.gov.

In Vivo Inhibition of Hepatic Cholesterol Synthesis in Animal Models

Table 2: In Vivo Inhibition of Hepatic Cholesterol Synthesis

| Compound | Animal Model | ED50 (mg/kg) |

|---|---|---|

| Hydroxy Cerivastatin (M23/M24) | Rat | 0.001 - 0.002 |

| Cerivastatin Sodium | Rat, Dog | 0.002 |

| Lovastatin | Rat | 0.3 |

Assessment of Antiatherogenic Effects in Animal Models

The antiatherogenic effects of cerivastatin, to which its hydroxylated metabolites contribute, have been evaluated in various animal models. These effects extend beyond lipid-lowering and involve direct actions on the arterial wall.

Inhibition of Cholesterol Ester Accumulation in Arterial Tissue

In studies with rabbits fed a cholesterol-rich diet, cerivastatin demonstrated a significant antiatherogenic effect by reducing the accumulation of cholesterol esters in arterial tissue. After nine weeks of a diet supplemented with 0.2% cholesterol, the administration of cerivastatin resulted in a 73% decrease in the accumulation of cholesterol esters in the arterial tissue nih.gov. This effect is indicative of a direct action on the vessel wall that helps to prevent the development of atherosclerotic plaques. While these studies focused on the parent drug, the high activity of the hydroxylated metabolites suggests their contribution to this beneficial effect.

Modulation of Smooth Muscle Cell Dynamics in Vascular Research

The proliferation and migration of smooth muscle cells are key events in the pathogenesis of atherosclerosis. Preclinical research has shown that cerivastatin can potently inhibit the migration of smooth muscle cells in vitro nih.gov. Furthermore, studies on cultured rat vascular smooth muscle cells (VSMCs) have indicated that cerivastatin can suppress cell survival and activate apoptotic cellular signaling, which could be beneficial in preventing restenosis after angioplasty nih.gov. While these findings are attributed to cerivastatin, the pharmacologically active hydroxylated metabolites are understood to be contributors to these cellular effects that modulate smooth muscle cell dynamics.

In Vitro Pharmacological Profile of this compound in Neuronal Cells Remains Uncharacterized

Despite extensive research into the broader effects of statins on the central nervous system, specific in vitro data on the pharmacological characterization of this compound in neuronal cell models is not publicly available. Consequently, a detailed analysis of its effects on neuron cell functions, particularly under stress conditions, and the underlying cellular modulation mechanisms cannot be provided at this time.

Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, undergoes metabolism in the body to form hydroxylated metabolites. The primary metabolites are M-1 (demethylated) and M-23 (hydroxylated), both of which are active inhibitors of the HMG-CoA reductase enzyme, exhibiting potency similar to the parent compound, cerivastatin. nih.gov While the metabolism and general pharmacology of cerivastatin and its metabolites have been studied, specific investigations into the direct effects of "this compound" on neuronal cells in vitro are absent from the available scientific literature.

Research on other statins, such as simvastatin, atorvastatin (B1662188), and rosuvastatin (B1679574), has demonstrated both neuroprotective and neurotoxic effects in various in vitro neuronal models. These effects are often linked to the modulation of oxidative stress, mitochondrial function, and apoptosis. nih.goveuropeanreview.orgnih.govmmu.ac.uk For instance, studies have shown that some statins can protect neurons from ischemic damage by inhibiting nitric oxide production and activating cell survival pathways. nih.gov Conversely, at higher concentrations, some statins have been shown to induce neuronal cell death. europeanreview.org

However, it is crucial to note that these findings pertain to other statin compounds and cannot be directly extrapolated to this compound. The specific chemical structure of a statin and its metabolites significantly influences its pharmacological and toxicological profile. Without dedicated in vitro studies on this compound in neuronal cell lines, any discussion on its differential cellular responses under stress or its mechanisms of cellular modulation would be purely speculative.

The creation of data tables, as requested, is contingent on the availability of quantitative research findings from such studies. As no such data could be located, it is not possible to present interactive tables detailing the effects of this compound on neuronal cells.

Structure Activity Relationship Sar and Structural Analogue Studies

Identification of Key Pharmacophoric Features for HMG-CoA Reductase Inhibition

The inhibitory potency of statins against HMG-CoA reductase is fundamentally linked to a common pharmacophore that mimics the natural substrate, HMG-CoA. nih.gov This pharmacophore consists of a dihydroxyheptanoic acid moiety, which is the active, open-ring form of the molecule. nih.gov For Hydroxy Cerivastatin (B1668405) Sodium Salt, as with other statins, this HMG-CoA-like portion is crucial for competitive inhibition of the enzyme. nih.govdrugbank.com

The key pharmacophoric features include:

A dihydroxy acid side chain: This feature directly mimics the structure of mevalonate (B85504), the product of the HMG-CoA reductase reaction. The stereochemistry of the hydroxyl groups is critical for optimal binding.

A linker between the dihydroxy acid and the ring system: This linker properly orients the two key binding moieties within the enzyme's active site.

Role of the Hydroxylation Pattern in Receptor Affinity and Selectivity

Cerivastatin undergoes metabolic hydroxylation to form active metabolites, including Hydroxy Cerivastatin Sodium Salt (metabolite M-23). nih.gov This hydroxylation occurs on one of the methyl groups of the 6-isopropyl substituent and is a stereoselective process primarily catalyzed by the enzyme CYP2C8. nih.gov

The introduction of a hydroxyl group can influence several properties of the molecule:

Receptor Affinity: The metabolites of cerivastatin, including the hydroxylated form, are themselves active inhibitors of HMG-CoA reductase, with a potency similar to the parent drug. nih.gov This indicates that the hydroxylation does not negatively impact the essential interactions with the enzyme's active site.

Pharmacokinetics: Hydroxylation increases the polarity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. While cerivastatin is primarily cleared through metabolism, its metabolites are excreted in both feces and urine. nih.gov

Tissue Selectivity: The high liver selectivity of cerivastatin is a notable feature. nih.gov The metabolic transformation in the liver, including hydroxylation, plays a role in its localized activity.

Influence of Stereochemistry on Biological Activity and Enzyme Binding

The biological activity of statins is highly dependent on their stereochemistry. nih.gov Cerivastatin itself is a synthetic and enantiomerically pure compound. nih.gov The specific three-dimensional arrangement of atoms in the dihydroxy acid side chain is critical for fitting into the active site of HMG-CoA reductase.

The stereoselective hydroxylation that produces this compound (M-23) further underscores the importance of stereochemistry. nih.gov The specific isomer formed is the one that retains high inhibitory activity against the enzyme. Any alteration in the stereochemistry of the hydroxyl groups on the heptanoic acid chain or the newly introduced hydroxyl group on the isopropyl substituent would likely lead to a significant decrease in binding affinity and biological activity. This is because the precise spatial orientation of these functional groups is necessary for optimal interaction with the amino acid residues in the enzyme's binding pocket. nih.gov

Comparative SAR with Other Statins and HMG-CoA Reductase Inhibitors

Cerivastatin was recognized as one of the most potent HMG-CoA reductase inhibitors developed. nih.govnih.gov A comparative analysis of its structure-activity relationship with other statins highlights key differences and similarities.

| Feature | Cerivastatin | Atorvastatin (B1662188) | Rosuvastatin (B1679574) | Pravastatin (B1207561) | Simvastatin |

| Potency (LDL-C Reduction) | Very High nih.gov | High nih.gov | High nih.gov | Moderate openstax.org | High drugs.com |

| Lipophilicity | Lipophilic nih.gov | Lipophilic openstax.org | Hydrophilic frontiersin.org | Hydrophilic openstax.orgfrontiersin.org | Lipophilic nih.gov |

| Metabolism | CYP2C8, CYP3A4 nih.gov | CYP3A4 openstax.org | CYP2C9 | Sulfation | CYP3A4 |

| Active Metabolites | Yes nih.gov | Yes | No | Yes | Yes |

Key Comparative Points:

Potency: Cerivastatin demonstrated significantly higher potency in reducing LDL cholesterol compared to many other statins on a milligram-to-milligram basis. nih.gov For instance, it was found to be approximately 20-fold more potent than atorvastatin and 5.5-fold more potent than rosuvastatin at lowering LDL cholesterol. nih.gov

Lipophilicity vs. Hydrophilicity: Cerivastatin is a lipophilic ("fat-soluble") statin, similar to atorvastatin and simvastatin. openstax.orgnih.govfrontiersin.org Lipophilic statins can more readily enter various cell types, which may contribute to both their efficacy and potential for side effects. In contrast, hydrophilic statins like pravastatin and rosuvastatin are generally more hepatoselective. frontiersin.org

The structural differences in the hydrophobic ring systems also contribute to the varying potencies and pharmacokinetic profiles among statins. Cerivastatin's unique pyridine-based structure is a key differentiator from the pyrrole-based ring of atorvastatin or the pyrimidine-based ring of rosuvastatin.

Design and Synthesis of Novel Structural Analogues for Mechanistic Probes

The synthesis of structural analogues of existing drugs is a critical tool for understanding their mechanism of action and for probing the specific interactions with their biological targets. While specific details on the design and synthesis of novel analogues of this compound for use as mechanistic probes are not extensively available in the public domain, the principles of such research are well-established.

The process would involve systematically modifying different parts of the this compound molecule:

Modifications to the Dihydroxy Acid Chain: Altering the length of the chain, the position of the hydroxyl groups, or their stereochemistry would provide insights into the precise requirements for fitting into the catalytic site of HMG-CoA reductase.

Changes to the Hydroxylated Isopropyl Group: Synthesizing analogues with different alkyl groups or altering the position of the hydroxyl group would clarify the contribution of this part of the molecule to binding and metabolic stability.

By synthesizing these analogues and evaluating their inhibitory activity against HMG-CoA reductase, researchers can build a more detailed three-dimensional SAR model. This model can then be used to understand the molecular basis for the high potency of this compound and to guide the design of future enzyme inhibitors with improved efficacy and safety profiles.

Future Research Directions and Unaddressed in Vitro/preclinical Questions

Elucidation of Novel Molecular Targets Beyond HMG-CoA Reductase

A significant frontier in statin research is the exploration of "pleiotropic" effects, which are independent of their lipid-lowering mechanism. nih.govnih.gov For Hydroxy Cerivastatin (B1668405) Sodium Salt, a critical area of future research is the identification and validation of direct molecular targets other than HMG-CoA reductase. While many pleiotropic effects are considered downstream consequences of inhibiting the mevalonate (B85504) pathway, the possibility of direct interactions with other cellular proteins remains an open and intriguing question.

Future investigations should employ unbiased, large-scale screening approaches, such as affinity chromatography-mass spectrometry and protein microarrays, using Hydroxy Cerivastatin Sodium Salt as a probe to identify novel binding partners in various cell types. Computational modeling and molecular docking studies could also predict potential off-target interactions, which can then be validated experimentally. The immunomodulatory and anti-inflammatory properties observed with statins, such as the downregulation of the Th1 immune response and reduction of C-reactive protein, suggest that this compound could interact with components of inflammatory signaling cascades. nih.govjacc.org

Comprehensive Profiling of this compound in Diverse Cell Signaling Pathways

The influence of statins on cellular signaling is complex and extends beyond lipid biosynthesis. nih.govahajournals.org Research has shown that cerivastatin can inhibit the proliferation and invasion of highly invasive breast cancer cells by affecting the RhoA/NFκB signaling pathway. nih.gov However, a comprehensive understanding of how this compound modulates a wide array of cell signaling pathways is still needed.

Future research should focus on systematically profiling the effects of this compound on key signaling networks, including but not limited to:

Proliferation and Survival Pathways: In-depth analysis of the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways in various cell lines, including normal and cancerous cells.

Inflammatory Pathways: Detailed investigation of the NF-κB, Toll-like receptor (TLR), and inflammasome signaling cascades.

Endothelial Function: Elucidation of the precise mechanisms by which this compound may modulate endothelial nitric oxide synthase (eNOS) activity and expression, contributing to improved vascular function. ahajournals.org

These studies would benefit from advanced techniques like phosphoproteomics and transcriptomics to provide a global view of the signaling changes induced by the compound.

Advanced In Vitro Modeling for High-Throughput Screening and Mechanistic Studies

Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex microenvironment of human tissues, potentially leading to misleading results in drug screening. frontiersin.orgnih.gov The development and application of more physiologically relevant in vitro models are crucial for accurately assessing the biological activities of compounds like this compound.

Future research should leverage advanced in vitro systems, such as:

Three-Dimensional (3D) Cell Culture: Spheroid and organoid models of various tissues (e.g., liver, tumors, and vascular structures) can provide a more accurate representation of in vivo conditions. frontiersin.orgnih.govnih.govdovepress.com Studies have already shown that the response of cancer cells to statins can differ significantly between 2D and 3D cultures. frontiersin.org

Organs-on-a-Chip: These microfluidic devices can simulate the function of human organs and even multi-organ systems, allowing for the study of drug metabolism, efficacy, and toxicity in a more dynamic and physiologically relevant context. nih.govnih.govyoutube.comyoutube.comyoutube.com An integrated liver-on-a-chip model, for instance, could be used to study the metabolism of cerivastatin to Hydroxy Cerivastatin and the subsequent effects of the metabolite on liver cells. acs.org

These advanced models are particularly well-suited for high-throughput screening (HTS) to identify novel activities of this compound and for detailed mechanistic studies of its effects.

Exploration of Its Role in Non-Lipid-Related Biochemical Processes in Preclinical Models

The preclinical evaluation of cerivastatin has revealed effects that extend beyond its lipid-lowering properties, such as the inhibition of smooth muscle cell migration and the reduction of cholesterol ester accumulation in arterial tissues. nih.gov Furthermore, preclinical safety studies have indicated that the main metabolite of cerivastatin is well-tolerated. nih.gov A key area for future research is the systematic exploration of the role of this compound in a wider range of non-lipid-related biochemical processes in relevant preclinical models.

Potential areas of investigation include:

Neurodegenerative Diseases: Given the emerging links between cholesterol metabolism and neurodegeneration, the effects of this compound on neuronal cell function, amyloid-beta production, and tau phosphorylation should be investigated in models of Alzheimer's disease.

Autoimmune Disorders: Building on the immunomodulatory effects of statins, the therapeutic potential of this compound could be explored in preclinical models of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. nih.gov

Oncology: Further studies are needed to determine the anti-cancer efficacy of this compound in various preclinical cancer models, both as a monotherapy and in combination with existing chemotherapeutic agents. nih.govnih.gov

These studies will be essential for identifying new therapeutic indications for this compound.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices (non-clinical)

The accurate quantification of drugs and their metabolites in biological samples is fundamental to preclinical research. For this compound, the development of highly sensitive and specific analytical methods is crucial for detailed pharmacokinetic and metabolic studies in non-clinical settings.

Future research in this area should focus on:

Advanced Mass Spectrometry Techniques: The use of liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) can enable the simultaneous quantification of cerivastatin and its multiple metabolites, including Hydroxy Cerivastatin, at very low concentrations. nih.govnih.gov

Novel Sample Preparation Methods: The development of more efficient and automated sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), is needed to handle complex biological matrices like tissue homogenates and cell lysates. mdpi.comnih.govyoutube.com

Metabolomics Approaches: Untargeted and targeted metabolomics studies can provide a comprehensive overview of the metabolic changes induced by this compound, offering insights into its mechanism of action and potential biomarkers of its effects. nih.govnih.govyoutube.com

These advanced analytical methods will be instrumental in elucidating the metabolic fate and disposition of this compound in preclinical models and in vitro systems.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Hydroxy Cerivastatin Sodium Salt to ensure reproducibility?

- Answer : Synthesis should follow validated protocols for statin derivatives, emphasizing purity control via HPLC (≥95% purity) and structural confirmation using NMR (1H, 13C) and high-resolution mass spectrometry. For novel derivatives, include detailed crystallization conditions and solvent systems. Characterization should adhere to guidelines for reporting salt hydrates, including thermogravimetric analysis (TGA) for water content quantification .

Q. How can researchers optimize cell-based assays to evaluate Hydroxy Cerivastatin’s HMG-CoA reductase inhibition?

- Answer : Use hepatocyte or macrophage cell lines (e.g., HepG2, THP-1) with standardized protocols:

- Pre-incubate cells with 0.1–10 µM Hydroxy Cerivastatin for 24–48 hours.

- Quantify HMG-CoA reductase activity via NADPH consumption assays or LC-MS/MS measurement of mevalonate pathway intermediates (e.g., farnesyl pyrophosphate) .

Q. What analytical techniques are critical for assessing Hydroxy Cerivastatin’s stability under varying pH and temperature conditions?

- Answer : Perform accelerated stability studies using:

- Reverse-phase HPLC with UV detection (λ = 240–260 nm) to monitor degradation products.

- Mass spectrometry to identify hydrolysis byproducts (e.g., lactone forms).

- pH-dependent solubility profiles (e.g., phosphate-buffered saline at pH 2.0, 7.4, and 9.0) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on Hydroxy Cerivastatin’s drug interactions (e.g., with fibrates) be resolved?

- Answer : Design crossover studies in relevant models (e.g., humanized CYP3A4 transgenic mice) to isolate CYP450-mediated interactions. For gemfibrozil, monitor glucuronidation inhibition via UGT1A1/1A3 activity assays. Contrast with fenofibrate using pharmacokinetic parameters (AUC, Cmax) and hepatic transporter (OATP1B1) inhibition assays .

Q. What experimental models best capture Hydroxy Cerivastatin’s pleiotropic effects on macrophage proteostasis and plaque stability?

- Answer : Utilize human-induced pluripotent stem cell-derived macrophages (hiPSC-MCs) treated with 1–10 µM Hydroxy Cerivastatin. Assess:

- Protein synthesis via SUnSET assay (puromycin incorporation).

- Isoprenoid depletion using LC-MS/MS quantification of geranylgeranyl pyrophosphate (GGPP).

- Matrix metalloproteinase-9 (MMP-9) secretion via ELISA .

Q. How should researchers address batch-to-batch variability in Hydroxy Cerivastatin’s bioactivity across preclinical studies?

- Answer : Implement quality control beyond HPLC purity:

- Quantify salt content via ion chromatography.

- Standardize solubility using dynamic light scattering (DLS) for particle size distribution.

- Validate bioactivity in a reference cell line (e.g., IC50 consistency in HMG-CoA reductase inhibition assays) .

Q. What statistical approaches are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?

- Answer : Apply hierarchical Bayesian modeling to integrate in vitro IC50 values with in vivo pharmacokinetic parameters (e.g., tissue distribution, half-life). Use sensitivity analysis to identify confounding variables (e.g., plasma protein binding, metabolic clearance) .

Methodological Guidance for Contradictory Findings

Q. How to resolve inconsistencies in Hydroxy Cerivastatin’s reported mitochondrial toxicity thresholds?

- Answer : Standardize assay conditions:

- Use Seahorse XF Analyzers for real-time mitochondrial respiration (OCR/ECAR) in primary cardiomyocytes.

- Control for statin lipophilicity by comparing Cerivastatin with hydrophilic analogs (e.g., rosuvastatin).

- Include rescue experiments with mevalonate (200 µM) or coenzyme Q10 .

Q. What protocols mitigate variability in salt form characterization across research groups?

- Answer : Adopt the ICH Q6A guidelines for polymorph screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.